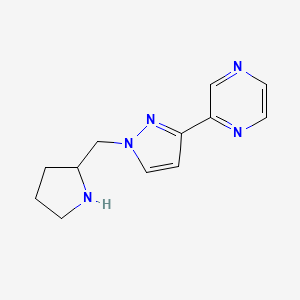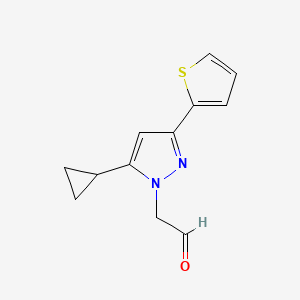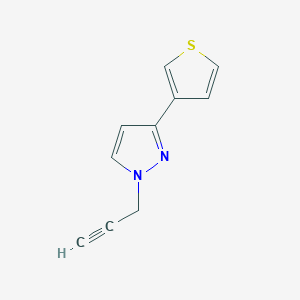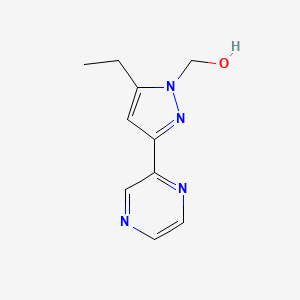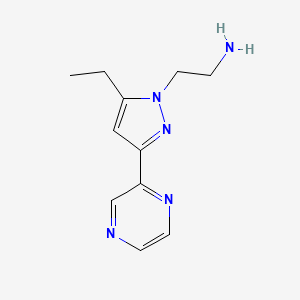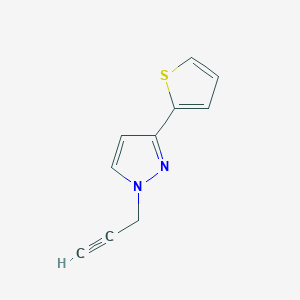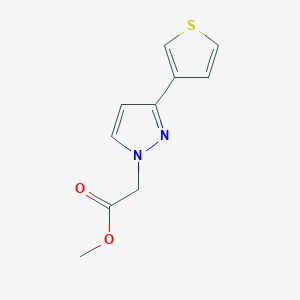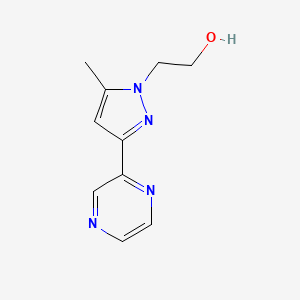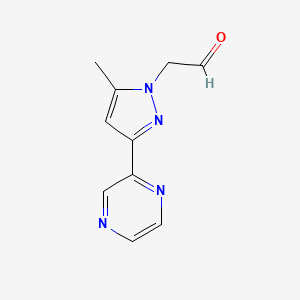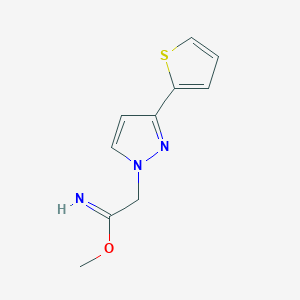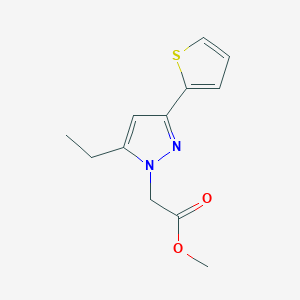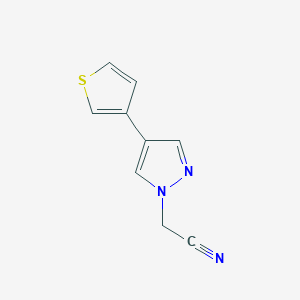
1-(2-シアノエチル)-4-(チオフェン-3-イル)-1H-ピラゾール
説明
Synthesis Analysis
The synthesis of thiophene derivatives, such as PTAP, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to synthesize aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur atom . When included into a molecular architecture, thiophene derivatives can drastically alter or improve the fundamental properties of organic, π-conjugated materials .Chemical Reactions Analysis
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
The boiling point of PTAP is 124-125 °C/16 mmHg (lit.) and its density is 1.08 g/mL at 25 °C (lit.) .科学的研究の応用
有機半導体
チオフェン誘導体は、有機半導体の開発において極めて重要です。 それらは高い電荷キャリア移動度により、有機電界効果トランジスタ(OFET)の製造に使用されています 。 チオフェンの電子豊富な性質により効率的な電荷移動が可能になり、これらの化合物は有機発光ダイオード(OLED)や太陽電池での使用に適しています .
腐食防止剤
工業化学において、チオフェン化合物は腐食防止剤として機能します。 それらは金属表面が酸素や水などの環境要因と反応するのを防ぐ保護層を形成することにより、金属や合金を腐食から保護します .
医薬品用途
チオフェン誘導体は、さまざまな薬理学的特性を示します。 それらは抗癌、抗炎症、抗菌、および降圧効果を持つことが発見されています 。これは、さまざまな疾患の治療のための薬物設計および開発において、それらを有益なものにします。
材料科学
材料科学において、チオフェン系分子は有機エレクトロニクスの進歩に貢献しています。 それらは、センシング、イメージング、および光収穫技術における用途を持つ材料の製造に使用されています .
生物活性
チオフェン誘導体は、その生物活性で知られています。それらは抗腫瘍、抗ウイルス、および抗緑内障剤として使用されてきました。 それらの生物活性は、さまざまな生物学的標的に作用する能力に起因し、治療効果をもたらします .
オプトエレクトロニクス特性
チオフェン系化合物は、オプトエレクトロニクスの分野で重要です。それらは、半導体、エレクトロルミネッセンス、および光収穫特性を持つ材料を必要とするデバイスに使用されています。 これには、太陽電池や電子ディスプレイでの用途が含まれます .
作用機序
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects . For instance, some thiophene-based compounds have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.
Biochemical Pathways
Thiophene derivatives have been known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Thiophene derivatives have been known to exhibit a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more .
将来の方向性
Thiophene derivatives, including PTAP, have potential applications in various fields due to their unique properties. They could be used in the development of new semiconducting materials for optoelectronic applications such as sensors, photocatalysts, electrodes, supercapacitor and battery materials, solar-harvesting devices, and light-emitting diodes .
生化学分析
Biochemical Properties
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiophene ring in the compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics . Additionally, the pyrazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity . These interactions highlight the compound’s potential as a modulator of enzymatic reactions and its relevance in drug design and development.
Cellular Effects
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases, which are key regulators of cell signaling pathways . This modulation can lead to changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, the compound’s interaction with metabolic enzymes can alter metabolic fluxes and energy production within cells, impacting overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile involves several key interactions at the molecular level. The compound can bind to enzyme active sites, either inhibiting or activating their activity. For instance, it can inhibit cytochrome P450 enzymes by forming stable complexes with the heme group, preventing substrate binding and subsequent metabolism . Additionally, the compound can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression . These molecular interactions underline the compound’s potential as a versatile tool in biochemical research and drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with metabolic enzymes and accumulation in tissues . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s activity, toxicity, and overall pharmacokinetic profile. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, binding to plasma proteins can affect the compound’s distribution and bioavailability in tissues . These factors are important for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile can influence its activity and function. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, depending on its interactions with targeting signals and post-translational modifications . For example, localization to the endoplasmic reticulum can facilitate interactions with cytochrome P450 enzymes, while nuclear localization can impact gene expression by interacting with transcription factors . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its use in research and therapy.
特性
IUPAC Name |
2-(4-thiophen-3-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c10-2-3-12-6-9(5-11-12)8-1-4-13-7-8/h1,4-7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVVXVJIWBRBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN(N=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



